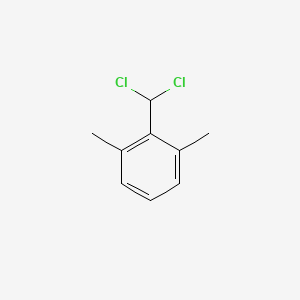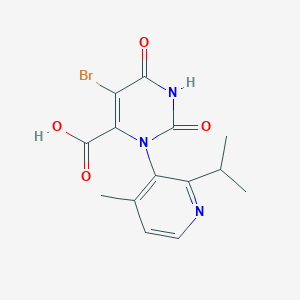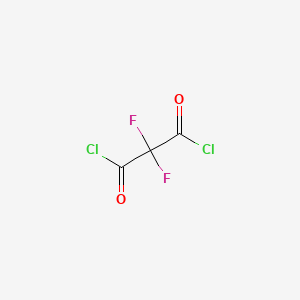
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a quinoline core substituted with a cyclopropyl group at the 2-position, a thienyl group at the 6-position, and a carboxylic acid group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a cyclization reaction of isatin with methylketones in the presence of a base . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated quinoline derivatives under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, solvent-free conditions, or the use of recyclable catalysts to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
科学的研究の応用
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiviral and antibacterial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic acid: Known for its antiviral activity.
2,6-Disubstituted quinoline-4-carboxylic acids: These compounds have shown antibacterial and antifungal properties.
Uniqueness
2-Cyclopropyl-6-(2-thienyl)quinoline-4-carboxylic acid is unique due to the presence of both cyclopropyl and thienyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-cyclopropyl-6-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)13-9-15(10-3-4-10)18-14-6-5-11(8-12(13)14)16-2-1-7-21-16/h1-2,5-10H,3-4H2,(H,19,20) |
InChIキー |
QXLUJDOAGVBNNU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=C(C=C3)C4=CC=CS4)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)








![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)

